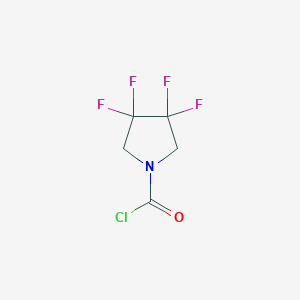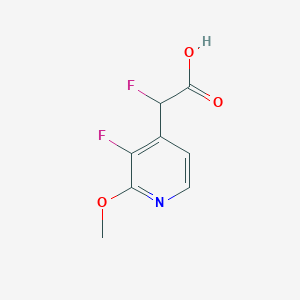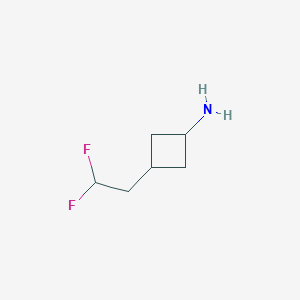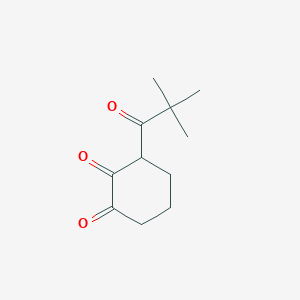
4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H12BrN3O This compound is characterized by the presence of a bromine atom, an oxolane ring, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where the brominated pyrazole reacts with an oxolane derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for the formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of carbonyl-containing derivatives.
Reduction Products: Reduction typically yields amine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(oxolan-2-yl)-1H-1,2,3-triazole
- 4-Bromo-1-(oxolan-2-yl)-2-(iso-propyl)imidazole
Uniqueness
4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of its bromine atom, oxolane ring, and pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the oxolane ring may enhance its solubility and stability, while the bromine atom can facilitate further functionalization.
Propiedades
Fórmula molecular |
C8H12BrN3O |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
4-bromo-1-(oxolan-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O/c9-7-5-12(11-8(7)10)4-6-2-1-3-13-6/h5-6H,1-4H2,(H2,10,11) |
Clave InChI |
WBOXEHWJRCDDSO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)





![tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13072809.png)
![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)



